Yttrium oxide

Catalog No.
S589050
CAS No.
1314-36-9
M.F
Y2O3
O3Y2
M. Wt
225.81 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Yttrium oxide

CAS Number

1314-36-9

Product Name

Yttrium oxide

IUPAC Name

oxygen(2-);yttrium(3+)

Molecular Formula

Y2O3
O3Y2

Molecular Weight

225.81 g/mol

InChI

InChI=1S/3O.2Y/q3*-2;2*+3

InChI Key

RUDFQVOCFDJEEF-UHFFFAOYSA-N

Synonyms

yttria, yttrium oxide, yttrium oxide (Y2O3), yttrium sesquioxide, yttrium trioxide

Canonical SMILES

[O-2].[O-2].[O-2].[Y+3].[Y+3]

The exact mass of the compound Yttrium oxide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Metals - Metals, Rare Earth - Yttrium - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Yttrium oxide (Y2O3) is a highly stable rare-earth sesquioxide characterized by its exceptional thermal stability (melting point >2400 °C), broad optical transparency, and chemical inertness. In industrial procurement, it is primarily sourced as a refractory material, a high-k dielectric layer, a host lattice for luminescent phosphors, and a critical protective coating for semiconductor manufacturing equipment. Its non-hygroscopic nature and thermodynamic stability make it a preferred yttrium source over highly reactive halides or nitrates in advanced ceramic and electronic applications [1].

Replacing Y2O3 with common industrial ceramics like Al2O3 or SiO2 in extreme environments leads to rapid material degradation, particularly in fluorine-based plasma etching chambers where Y2O3 exhibits orders-of-magnitude lower erosion rates [1]. Furthermore, attempting to substitute Y2O3 with soluble yttrium precursors (e.g., yttrium chloride or nitrate) introduces severe hygroscopic handling issues, leading to stoichiometric drift due to unpredictable hydration states and an increased risk of corrosive contamination during high-temperature calcination [2].

Fluorine-Plasma Etch Resistance in Semiconductor Manufacturing

In high-density fluorine-based plasma environments (e.g., CF4/O2), Y2O3 demonstrates superior chemical stability compared to traditional chamber materials. Quantitative studies show that Y2O3 has an etch rate of approximately 1 nm/min, which is roughly one-tenth the erosion rate of Al2O3 and one-hundredth that of SiO2 under identical conditions [1]. This makes it the benchmark material for protective coatings in advanced wafer processing.

Evidence DimensionPlasma Etch Rate (CF4/O2 plasma)
Target Compound Data~1 nm/min
Comparator Or BaselineAl2O3 (~10 nm/min) and SiO2 (~100 nm/min)
Quantified Difference10x lower etch rate than Al2O3; 100x lower than SiO2
ConditionsFluorine-based reactive ion etching environments

Minimizing chamber component erosion directly reduces particulate contamination on silicon wafers and extends the maintenance lifecycle of etching equipment.

High-k Dielectric Performance and Thermodynamic Stability on Silicon

As a high-κ gate dielectric, Y2O3 provides a dielectric constant (κ) of 14–18, significantly outperforming the industry baseline SiO2 (κ ≈ 3.9) and Al2O3 (κ ≈ 9). While HfO2 offers a higher κ, Y2O3 maintains excellent thermodynamic stability in direct contact with silicon without forming parasitic silicide layers, supported by a large band gap (>5 eV) that effectively suppresses leakage currents [1].

Evidence DimensionDielectric Constant (κ)
Target Compound Data14–18
Comparator Or BaselineSiO2 (3.9) and Al2O3 (9.0)
Quantified Difference3.5x to 4.5x higher capacitance density than SiO2
ConditionsThin-film gate oxide on Si substrates

Allows for the scaling of equivalent oxide thickness (EOT) in microelectronics without the severe tunneling leakage currents associated with ultra-thin SiO2.

Precursor Stability and Non-Hygroscopic Handling

In the synthesis of complex yttrium-doped ceramics (e.g., YAG or YSZ), Y2O3 is preferred over yttrium halides (YCl3). YCl3 is highly hygroscopic, rapidly absorbing atmospheric moisture to form hexahydrates (YCl3·6H2O), which causes unpredictable mass variations. Y2O3 remains strictly anhydrous and compositionally stable under standard atmospheric conditions, ensuring precise stoichiometric control during large-scale batching [1].

Evidence DimensionMoisture Absorption (Hygroscopicity)
Target Compound DataAnhydrous and mass-stable in ambient air
Comparator Or BaselineYttrium chloride (YCl3), which rapidly forms variable hydrates
Quantified DifferenceEliminates stoichiometric drift caused by unpredictable hydration states
ConditionsAmbient laboratory or industrial storage and weighing

Ensures exact molar ratios in solid-state synthesis, preventing phase impurities and structural defects in high-performance optical and structural ceramics.

Thermal Insulation in Barrier Coatings

In high-temperature thermal barrier coatings (TBCs), yttria-stabilized materials (such as 7-8 wt% Y2O3-stabilized ZrO2) exhibit a thermal conductivity of approximately 2.0 W/m·K at 1100 °C. This is significantly lower than that of competing structural ceramics like Al2O3, which has a thermal conductivity of roughly 5.3 W/m·K at the same temperature. The integration of Y2O3 is critical for maximizing the thermal gradient across turbine engine components [1].

Evidence DimensionThermal Conductivity at 1100 °C
Target Compound Data~2.0 W/m·K (as YSZ)
Comparator Or BaselineAl2O3 (~5.3 W/m·K)
Quantified Difference62% reduction in thermal conductivity compared to Al2O3
ConditionsHigh-temperature gas-turbine environments (1100 °C)

Provides superior thermal insulation for metallic superalloys in aerospace and power generation, allowing higher operating temperatures and better fuel efficiency.

Protective Coatings for Semiconductor Etch Chambers

Due to its exceptionally low etch rate in fluorocarbon plasmas compared to Al2O3 and SiO2, Y2O3 is the material of choice for coating chamber walls, electrostatic chucks, and showerheads in reactive ion etching (RIE) equipment [1].

High-κ Gate Dielectrics in CMOS Devices

Leveraging its high dielectric constant (14-18) and thermodynamic stability on silicon, Y2O3 is utilized as a high-κ dielectric layer to replace SiO2, reducing tunneling leakage currents in scaled microelectronic devices [2].

Precursor for Solid-State Synthesis of Advanced Ceramics

Because it is non-hygroscopic and compositionally stable, Y2O3 is the preferred yttrium source over yttrium halides for synthesizing precise stoichiometric materials like Yttrium Aluminum Garnet (YAG) for solid-state lasers and phosphors [3].

Thermal Barrier Coatings (TBCs) for Aerospace

Y2O3 is essential for stabilizing zirconia (forming YSZ) to create thermal barrier coatings with low thermal conductivity (~2.0 W/m·K), protecting metallic superalloys in gas turbine engines from extreme operating temperatures[4].

Physical Description

DryPowder; OtherSolid; PelletsLargeCrystals

UNII

X8071685XT

GHS Hazard Statements

Aggregated GHS information provided by 454 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 195 of 454 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 259 of 454 companies with hazard statement code(s):;
H315 (91.89%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (77.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (91.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

11130-29-3
1314-36-9
68585-83-1

Wikipedia

Yttria
Yttrium oxide

General Manufacturing Information

Yttrium oxide: ACTIVE
All other basic inorganic chemical manufacturing
All other chemical product and preparation manufacturing
Electrical equipment, appliance, and component manufacturing
Machinery manufacturing
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Resale/Trade
Yttrium oxide (Y2O3): ACTIVE
Yttrium oxide (Y2O3), europium-doped: ACTIVE
Yttrium oxide (Y2O3), ytterbium-doped: ACTIVE

Dates

Last modified: 08-15-2023

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